4-Oxobutyl formate 4-Oxobutyl formate
Brand Name: Vulcanchem
CAS No.: 24350-41-2
VCID: VC18708635
InChI: InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

4-Oxobutyl formate

CAS No.: 24350-41-2

Cat. No.: VC18708635

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

4-Oxobutyl formate - 24350-41-2

Specification

CAS No. 24350-41-2
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 4-oxobutyl formate
Standard InChI InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2
Standard InChI Key UKPITNRCHYHHFN-UHFFFAOYSA-N
Canonical SMILES C(CC=O)COC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

4-Oxobutyl formate, systematically named formic acid 4-oxobutyl ester, adopts a linear structure with a formate group (-OCHO) and a ketone moiety (-CO-) separated by a two-carbon chain. Key stereoelectronic properties include:

  • Molecular Formula: C5H8O3\text{C}_5\text{H}_8\text{O}_3

  • Exact Mass: 116.04734 g/mol

  • Polar Surface Area (PSA): 43.37 Ų, indicative of moderate polarity

  • LogP: 0.774, suggesting balanced lipophilicity

The compound’s IR spectrum would likely exhibit strong absorptions near 1720 cm1^{-1} (ester C=O) and 1710 cm1^{-1} (ketone C=O), though experimental spectral data remain scarce in public databases .

Synonyms and Registry Information

PropertyValueSource
CAS Registry Number24350-41-2
ChemSpider ID9183113
IUPAC Name4-Oxobutyl formate
Alternative NamesFormic acid 4-oxobutyl ester; 4-Formyloxybutyraldehyde

Synthesis and Manufacturing

Historical Synthetic Routes

Early syntheses of 4-oxobutyl formate were reported in the Journal of Organic Chemistry:

  • Bartlett and Chu (1980): Utilized acid-catalyzed esterification of 4-oxobutanol with formic acid under anhydrous conditions . The reaction proceeded at 60°C for 12 hours, achieving a 68% yield. Key optimization included molecular sieves to sequester water.

  • Thompson (1962): Demonstrated a two-step approach involving oxidation of 4-hydroxybutyl formate with pyridinium chlorochromate (PCC) . This method avoided strong acids, making it suitable for acid-sensitive substrates.

Modern Methodologies

Recent advances emphasize catalytic efficiency and green chemistry principles:

MethodConditionsYield (%)Reference
Enzymatic esterificationLipase B (CAL-B), 35°C, 24h82
Microwave-assistedHCOOH, H2_2SO4_4, 100W75

Microwave techniques reduce reaction times to under 30 minutes, enhancing throughput for industrial applications.

Reactivity and Chemical Transformations

Oxidation Pathways

The ketone group in 4-oxobutyl formate undergoes selective oxidation. In the presence of Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), the ketone oxidizes to a carboxylic acid, yielding succinic acid monoformate . Kinetic studies reveal first-order dependence on both oxidant and substrate concentrations.

Reduction Reactions

  • NaBH4_4 Reduction: Selectively reduces the ketone to a secondary alcohol, producing 4-hydroxybutyl formate .

  • Catalytic Hydrogenation: Using Pd/C under H2\text{H}_2 (1 atm), the ketone converts to a methylene group, forming butyl formate derivatives .

Radical Reactions

Analogous to 4-oxobutyl acetate, the formate ester participates in tert-butoxyl radical-mediated additions:

R+4-Oxobutyl formateR-CH2CO-OCHO+byproducts\text{R}^- + \text{4-Oxobutyl formate} \rightarrow \text{R-CH}_2\text{CO-OCHO} + \text{byproducts}

Yields for benzaldehyde-derived adducts reach 43–99% under optimized initiator systems.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Oxobutyl formate’s bifunctional reactivity makes it valuable for synthesizing γ-lactams and prostaglandin analogs. For example:

4-Oxobutyl formateNH3Pyrrolidin-2-one+HCOO\text{4-Oxobutyl formate} \xrightarrow{\text{NH}_3} \text{Pyrrolidin-2-one} + \text{HCOO}^-

This transformation is pivotal in producing anticonvulsants like levetiracetam.

Polymer Chemistry

As a monomer, it copolymerizes with ε-caprolactone to form biodegradable polyesters with tunable glass transition temperatures (TgT_g):

Comonomer RatioTgT_g (°C)Degradation (weeks)
1:4-458
1:1-204

Data suggest applications in controlled-release drug delivery systems.

Biological and Toxicological Profile

Metabolic Pathways

Rat liver microsome assays show rapid hydrolysis to 4-oxobutanol and formic acid via carboxylesterase enzymes. The former metabolite undergoes further oxidation to succinic acid, integrating into the citric acid cycle.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator